molecular formula C11H14N2O2 B11808718 Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate CAS No. 1354706-45-8

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11808718
CAS No.: 1354706-45-8
M. Wt: 206.24 g/mol
InChI Key: OEWCSJYKKZROAC-UHFFFAOYSA-N
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Description

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with propiolic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate
  • Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate
  • Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate

Uniqueness

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds .

Properties

CAS No.

1354706-45-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H14N2O2/c1-8(2)13-7-10(9(3)12-13)5-6-11(14)15-4/h7-8H,1-4H3

InChI Key

OEWCSJYKKZROAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#CC(=O)OC)C(C)C

Origin of Product

United States

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